molecular formula C30H37N B1596263 1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;N-methylmethanamine;styrene CAS No. 69011-17-2

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;N-methylmethanamine;styrene

Cat. No. B1596263
CAS RN: 69011-17-2
M. Wt: 411.6 g/mol
InChI Key: RQUJHSIERAWNRD-UHFFFAOYSA-N
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Description

1,2-bis(ethenyl)benzene, 1-ethenyl-2-ethylbenzene, N-methylmethanamine, and styrene are all organic compounds that have various scientific research applications. These compounds are widely used in the chemical industry for the production of plastics, resins, and other materials. The synthesis methods for these compounds vary, and their biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of these compounds varies. 1,2-bis(ethenyl)benzene and 1-ethenyl-2-ethylbenzene act as monomers in the polymerization process, while N-methylmethanamine acts as a building block for the synthesis of pharmaceuticals and agrochemicals. Styrene acts as a building block for the synthesis of polystyrene and synthetic rubber.
Biochemical and Physiological Effects:
The biochemical and physiological effects of these compounds have been studied extensively. 1,2-bis(ethenyl)benzene and 1-ethenyl-2-ethylbenzene have been found to be toxic to aquatic organisms and may cause skin irritation and respiratory problems in humans. N-methylmethanamine has been found to have antimicrobial properties and may have potential as a drug candidate. Styrene has been found to be toxic to aquatic organisms and may cause respiratory problems in humans.

Advantages and Limitations for Lab Experiments

The advantages and limitations of these compounds for lab experiments vary. 1,2-bis(ethenyl)benzene and 1-ethenyl-2-ethylbenzene are widely used in polymerization experiments and have well-established protocols. N-methylmethanamine may have potential as a drug candidate, but more research is needed to determine its efficacy. Styrene is widely used in the production of polystyrene and synthetic rubber but may be toxic to lab personnel.

Future Directions

There are many future directions for research on these compounds. For 1,2-bis(ethenyl)benzene and 1-ethenyl-2-ethylbenzene, research could focus on developing more environmentally friendly synthesis methods and exploring their potential for use in new materials. For N-methylmethanamine, research could focus on its potential as a drug candidate and exploring its antimicrobial properties. For styrene, research could focus on developing more environmentally friendly synthesis methods and exploring its potential for use in new materials.

Scientific Research Applications

These compounds have various scientific research applications. 1,2-bis(ethenyl)benzene is used in the production of polystyrene, a widely used plastic. 1-ethenyl-2-ethylbenzene is used in the production of resins and polymers. N-methylmethanamine is used in the production of pharmaceuticals and agrochemicals. Styrene is used in the production of polystyrene, synthetic rubber, and other materials.

properties

IUPAC Name

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;N-methylmethanamine;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12.C10H10.C8H8.C2H7N/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-3-2/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUJHSIERAWNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=C.CNC.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;N-methylmethanamine;styrene

CAS RN

69011-17-2
Record name Methanamine, N-methyl-, reaction products with chloromethylated divinylbenzene-ethenylethylbenzene-styrene polymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copolymer of styrene and divinylbenzene, dimethylaminomethylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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